3-Bromo-6-methylimidazo[1,2-a]pyridine 3-Bromo-6-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 866135-71-9
VCID: VC2020634
InChI: InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
SMILES: CC1=CN2C(=NC=C2Br)C=C1
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

3-Bromo-6-methylimidazo[1,2-a]pyridine

CAS No.: 866135-71-9

Cat. No.: VC2020634

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methylimidazo[1,2-a]pyridine - 866135-71-9

Specification

CAS No. 866135-71-9
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 3-bromo-6-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Standard InChI Key MMZMYJJVBJHMLU-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC=C2Br)C=C1
Canonical SMILES CC1=CN2C(=NC=C2Br)C=C1

Introduction

3-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. It features a bromine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine structure. This compound is of interest in organic and medicinal chemistry due to its potential applications in drug development.

Synthesis Methods

The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors followed by bromination. For instance, starting materials like α-bromoketones and 2-aminopyridine can be used under specific conditions to form the desired imidazopyridine structure. The bromination step is crucial and can be achieved using reagents like bromine or N-bromosuccinimide (NBS) in suitable solvents .

Biological and Medicinal Applications

While specific biological activities of 3-Bromo-6-methylimidazo[1,2-a]pyridine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For example, imidazopyridines are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of a bromine atom and a methyl group can significantly influence the compound's interaction with biological targets, making it a candidate for further modification and drug development.

Safety and Handling

3-Bromo-6-methylimidazo[1,2-a]pyridine is considered hazardous due to its potential toxicity. It is harmful if swallowed and can cause skin irritation. Proper handling and storage are essential to minimize exposure risks. Safety precautions include wearing protective clothing, gloves, and eyewear, and working in a well-ventilated area.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator